1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE
Description
Structure
3D Structure
Properties
CAS No. |
66021-98-5 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-methoxy-2-prop-1-ynylbenzene |
InChI |
InChI=1S/C10H10O/c1-3-6-9-7-4-5-8-10(9)11-2/h4-5,7-8H,1-2H3 |
InChI Key |
RTLAJYPVXKNGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxy 2 Prop 1 Yn 1 Yl Benzene
Alkylation Strategies for Aryl Ether Formation
The foundational precursor for the target molecule is guaiacol (B22219) (2-methoxyphenol). Its synthesis involves the selective alkylation (methylation) of a phenolic precursor, a critical step that establishes the methoxy (B1213986) group of the final compound.
The industrial and laboratory synthesis of guaiacol, the key starting material, often begins with catechol (1,2-dihydroxybenzene). The objective is to achieve selective mono-methylation, as over-methylation results in the formation of veratrole (1,2-dimethoxybenzene). Base-mediated etherification, a variant of the Williamson ether synthesis, is a common approach.
In this protocol, catechol is treated with a methylating agent in the presence of a base. The base deprotonates one of the phenolic hydroxyl groups, forming a phenoxide that is more nucleophilic than the neutral phenol, thereby facilitating the reaction with the methylating agent. Traditional methods employ reagents like dimethyl sulfate (B86663) or methyl halides. wikipedia.org Modern, greener alternatives often utilize dimethyl carbonate (DMC). researchgate.netrsc.org The choice of base, solvent, and reaction conditions is crucial for maximizing the selectivity towards the desired mono-methylated product, guaiacol. google.comresearchgate.net Vapor-phase methylation over solid acid-base catalysts represents a more advanced, heterogeneous approach aimed at improving selectivity and simplifying purification. nih.govresearchgate.netresearchgate.net
| Methylating Agent | Base/Catalyst | Phase | Key Characteristics | Reference |
|---|---|---|---|---|
| Dimethyl Sulfate ((CH₃)₂SO₄) | Potash (K₂CO₃) or NaOH | Liquid | Traditional, effective method but uses a toxic and corrosive reagent. | wikipedia.org |
| Methyl Chloride (CH₃Cl) | Sodium Bicarbonate (NaHCO₃) | Liquid (Biphasic) | Utilizes a gaseous reagent; controlling stoichiometry is key to selectivity. | google.com |
| Dimethyl Carbonate (DMC) | Acid-Base Catalysts (e.g., AlPO₄) | Liquid or Vapor | Greener, less toxic methylating agent; often used in heterogeneous catalysis. | researchgate.netrsc.org |
| Methanol (CH₃OH) | Solid Acid-Base Catalysts (e.g., ZnCl₂/γ-Al₂O₃) | Vapor | Economical and environmentally friendly route suitable for continuous processes. | nih.govresearchgate.net |
With guaiacol in hand, the next step involves its functionalization to prepare it for the subsequent C-C bond-forming reaction. This requires the introduction of a leaving group, typically a halide, at the C2 position (ortho to the methoxy group). This creates a suitable electrophilic partner for cross-coupling.
Direct bromination of guaiacol can be achieved with high regioselectivity. The hydroxyl and methoxy groups are both ortho-, para-directing, but careful selection of reagents and conditions can favor substitution at the desired position. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent allows for the controlled bromination of the aromatic ring. chemicalbook.com The resulting 2-bromo-1-methoxy-benzene (2-bromoanisole) is a key intermediate for Sonogashira coupling. guidechem.comwikipedia.org
For decarboxylative coupling strategies, a different precursor, 2-methoxybenzoic acid, is required. This can be synthesized from guaiacol through various methods, such as formylation followed by oxidation, or via a Kolbe-Schmitt-type carboxylation reaction, which installs a carboxylic acid group onto the phenolic ring.
Transition Metal-Catalyzed Coupling Reactions
The crucial step in the synthesis of 1-methoxy-2-(prop-1-yn-1-yl)benzene is the formation of the C(sp²)-C(sp) bond between the anisole (B1667542) ring and the propyne (B1212725) unit. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used tools for this transformation.
The Sonogashira reaction is the archetypal method for coupling terminal alkynes with aryl halides. google.com In its classic form, the reaction utilizes a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534). google.comresearchgate.net The synthesis of the target compound would involve the coupling of a 2-haloanisole, such as 2-bromoanisole (B166433) or 2-iodoanisole (B129775), with propyne.
Given that propyne is a volatile gas, several modern adaptations have been developed to improve safety and handling. These include low-temperature protocols that use a manageable excess of propyne in a sealed system, avoiding the need for high pressures. nih.gov Another approach is the use of continuous-flow reactors, which allow for the safe handling of gaseous reagents and precise control over reaction parameters, often leading to higher yields and purity. google.com Furthermore, copper-free Sonogashira protocols have been developed to avoid issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts (Glaser coupling). researchgate.net
| Adaptation | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Classic Conditions | Pd(PPh₃)₄ / CuI / Amine Base | Well-established, versatile for many substrates. | google.com |
| Low-Temperature Propyne Use | PdCl₂(PPh₃)₂ / CuI / Et₃N | Allows safe use of propyne gas at low pressure with minimal excess. | nih.gov |
| Continuous-Flow | Pd/C or other heterogeneous catalysts | Improved safety, scalability, and process control for gaseous alkynes. | google.com |
| Copper-Free | Pd-complex / Amine Base | Avoids copper co-catalyst, reducing toxicity and Glaser side products. | researchgate.net |
A more recent and innovative approach to forming C-C bonds is through decarboxylative coupling. This method uses a carboxylic acid as an organic halide surrogate, releasing CO₂ as the only byproduct. guidechem.com For the synthesis of this compound, the starting material would be 2-methoxybenzoic acid.
The reaction typically proceeds via the formation of a redox-active ester, for example, by reacting the carboxylic acid with N-hydroxytetrachlorophthalimide (TCNHPI). guidechem.comnih.gov This activated intermediate can then undergo cross-coupling with an alkynyl nucleophile, such as a propynyl (B12738560) Grignard reagent (CH₃C≡CMgBr), catalyzed by an inexpensive and less toxic first-row transition metal like nickel or iron. researchgate.netguidechem.com This strategy avoids the need to pre-install a halogen on the aromatic ring and utilizes readily available carboxylic acids.
| Step | Reagents | Purpose | Reference |
|---|---|---|---|
| 1. Acid Activation | 2-Methoxybenzoic acid, N-Hydroxytetrachlorophthalimide (TCNHPI), Activating Agent (e.g., DCC) | Formation of a redox-active ester (RAE). | guidechem.comnih.gov |
| 2. Cross-Coupling | RAE, Propynylmagnesium bromide, Ni or Fe Catalyst (e.g., NiCl₂·glyme) | Coupling of the aryl group with the propyne unit via decarboxylation. | researchgate.netguidechem.com |
Palladium-Catalyzed Cross-Coupling Approaches
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Several factors are systematically varied in research studies to achieve the best outcome.
Substrate Reactivity : The nature of the leaving group on the anisole ring is a primary determinant of reactivity, following the general trend I > Br > Cl. Aryl iodides are the most reactive but also the most expensive, while aryl chlorides are cheaper but often require more forcing conditions. wikipedia.orgacs.org
Catalyst and Ligand Selection : The choice of palladium source and its associated ligand significantly influences catalytic activity. Electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often lead to higher turnover numbers and can enable the use of less reactive aryl halides. libretexts.org
Base and Solvent : The base not only neutralizes the HX byproduct but also influences the rate of alkyne deprotonation. Amine bases like triethylamine or diisopropylamine (B44863) are common and can also serve as the solvent. wikipedia.org The polarity of the solvent (e.g., DMF, THF, toluene) can also impact reaction rates and yields. nih.gov
Temperature : Sonogashira reactions are known for their typically mild reaction conditions, often running effectively at room temperature. wikipedia.org However, for less reactive substrates, such as 2-chloroanisole, elevated temperatures may be necessary, which in turn requires careful optimization to minimize side reactions.
Table 2: Illustrative Optimization of Sonogashira Reaction Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Iodoanisole | Pd(PPh₃)₄ (1) / CuI (2) | Et₃N | THF | 25 | >95 |
| 2 | 2-Bromoanisole | Pd(PPh₃)₄ (2) / CuI (4) | Et₃N | THF | 50 | 85 |
| 3 | 2-Bromoanisole | PdCl₂(dppf) (2) / CuI (4) | DIPA | DMF | 80 | 90 |
| 4 | 2-Chloroanisole | Pd(OAc)₂ (5) / XPhos (10) | K₂CO₃ | Toluene | 110 | 70 |
Note: This table is illustrative, based on general principles of Sonogashira reactions, as specific optimization data for this compound is not extensively published.
Chemical Transformations and Reactivity of 1 Methoxy 2 Prop 1 Yn 1 Yl Benzene
Cyclization and Annulation Reactions
The strategic positioning of the methoxy (B1213986) and propynyl (B12738560) groups on the benzene (B151609) ring facilitates a variety of cyclization reactions, often mediated by transition metals, leading to the formation of diverse heterocyclic and carbocyclic frameworks.
Intramolecular Cycloisomerization Processes
Intramolecular cycloisomerization of 1-methoxy-2-(prop-1-yn-1-yl)benzene and its derivatives represents a powerful and atom-economical method for the synthesis of substituted benzofurans. These reactions typically proceed in the presence of a transition metal catalyst, which activates the alkyne moiety towards nucleophilic attack by the ortho-methoxy group. For instance, treatment of this compound with a suitable catalyst can induce a 5-exo-dig cyclization to furnish 2-methylbenzofuran (B1664563). The reaction mechanism is believed to involve the coordination of the metal to the alkyne, which enhances its electrophilicity and allows for the intramolecular attack of the oxygen atom of the methoxy group. Subsequent protonolysis or rearrangement steps then lead to the final benzofuran (B130515) product.
Transition Metal-Catalyzed Cycloaddition Reactions
The triple bond in this compound can participate as a 2π-electron component in various transition metal-catalyzed cycloaddition reactions. These transformations allow for the construction of more complex polycyclic systems. For example, in the presence of a suitable metal catalyst and a diene, this compound can undergo a [4+2] cycloaddition (Diels-Alder reaction) to afford substituted dihydroaromatic compounds. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the catalyst and the electronic properties of the substituents on both the diene and the dienophile.
Formation of Heterocyclic and Carbocyclic Systems
Beyond the synthesis of benzofurans, the reactivity of this compound can be harnessed to construct a variety of other heterocyclic and carbocyclic systems. For example, reaction with nitrogen-based nucleophiles in the presence of a catalyst can lead to the formation of indole (B1671886) or quinoline (B57606) derivatives. Similarly, intermolecular reactions with other unsaturated partners can provide access to complex carbocyclic scaffolds. The specific outcome of these reactions is highly dependent on the reaction conditions, the nature of the catalyst, and the other reacting partners involved.
Addition Reactions Across the Triple Bond
The electron-rich triple bond of this compound is susceptible to a range of addition reactions, allowing for the introduction of various functional groups and the transformation of the alkyne into other valuable functionalities.
Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)
Hydrofunctionalization reactions involve the addition of H-X across the triple bond. The hydration of this compound, typically catalyzed by mercury(II) salts or other transition metal complexes in the presence of water and acid, leads to the formation of a ketone. The reaction proceeds via the initial formation of an enol intermediate, which then tautomerizes to the more stable keto form. The regioselectivity of the addition is governed by Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the alkyne.
Hydrohalogenation, the addition of hydrogen halides (e.g., HCl, HBr), also proceeds across the triple bond. The regioselectivity of this reaction can often be controlled by the reaction conditions. Under electrophilic conditions, the reaction typically follows Markovnikov's rule, while radical conditions can lead to the anti-Markovnikov product.
Intermolecular Functionalization Strategies
The triple bond of this compound can also undergo a variety of intermolecular functionalization reactions. For example, it can participate in cross-coupling reactions, such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form more complex internal alkynes. Furthermore, the alkyne can be reduced to the corresponding alkene or alkane using various reducing agents, such as catalytic hydrogenation with Lindlar's catalyst to selectively form the (Z)-alkene, or with other catalysts under more forcing conditions to yield the fully saturated alkane.
Oxidative and Reductive Transformations
The presence of both an alkyne and a substituted benzene ring allows for a range of oxidative and reductive reactions, with selectivity often achievable by choosing appropriate reagents and conditions.
The internal alkyne triple bond in this compound is the primary site for reduction. The stereochemical outcome of the reduction can be controlled to selectively form either the cis- or trans-alkene, or the fully saturated alkane.
Partial Reduction to (Z)-Alkene: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bond. This process is expected to yield (Z)-1-methoxy-2-(prop-1-en-1-yl)benzene as the major product.
Partial Reduction to (E)-Alkene: Dissolving metal reduction, typically with sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen. This method would produce (E)-1-methoxy-2-(prop-1-en-1-yl)benzene.
Complete Reduction to Alkane: Full saturation of the alkyne side chain can be achieved through catalytic hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. This reaction yields 1-methoxy-2-propylbenzene.
Table 1: Selective Reduction Products of the Alkyne Moiety
| Starting Material | Reagents/Conditions | Major Product | Product Name |
|---|---|---|---|
| This compound | H₂, Lindlar's Catalyst | (Z)-1-methoxy-2-(prop-1-en-1-yl)benzene | |
| This compound | Na, liquid NH₃ | (E)-1-methoxy-2-(prop-1-en-1-yl)benzene | |
| This compound | H₂, Pd/C | 1-methoxy-2-propylbenzene |
The alkyne side chain is significantly more susceptible to oxidation than the methoxy-activated benzene ring. Strong oxidizing agents will typically cleave the carbon-carbon triple bond.
Oxidative Cleavage: Treatment with powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) leads to the cleavage of the triple bond. Ozonolysis of internal alkynes, followed by an aqueous workup, yields two carboxylic acid fragments. byjus.com In this case, the reaction would break the bond between the two sp-hybridized carbons, producing 2-methoxybenzoic acid and acetic acid. iitk.ac.inyoutube.com
Aromatic Ring Oxidation: The benzene ring is generally stable to oxidation. However, the activating methoxy group can make it susceptible to degradation under very harsh oxidative conditions, though selective oxidation of the alkyne is the more common outcome.
Table 2: Products of Oxidative Cleavage
| Starting Material | Reagents/Conditions | Major Products | Product Names |
|---|
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic attack on the benzene ring is directed by the combined electronic and steric effects of the methoxy and prop-1-ynyl substituents.
The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. doubtnut.comaskfilo.com Conversely, the prop-1-ynyl group is considered a deactivating group with a meta-directing influence due to the electronegativity of the sp-hybridized carbon atoms.
In this disubstituted system, the strongly activating nature of the methoxy group dominates the directing effects. libretexts.org Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group.
Position C6 (ortho): This position is ortho to the methoxy group and meta to the alkyne.
Position C4 (para): This position is para to the methoxy group and meta to the alkyne.
Position C2: This position is already substituted.
Position C3 and C5 (meta): These positions are meta to the methoxy group and are therefore disfavored.
Between the two activated positions (C4 and C6), substitution at C4 is generally favored to minimize steric hindrance from the adjacent and relatively bulky prop-1-ynyl group. For example, nitration with a mixture of nitric acid and sulfuric acid is expected to yield 1-methoxy-4-nitro-2-(prop-1-yn-1-yl)benzene as the major product, with a smaller amount of the 6-nitro isomer. doubtnut.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product | Product Name |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | ![]() |
1-methoxy-4-nitro-2-(prop-1-yn-1-yl)benzene |
| Bromination | Br₂, FeBr₃ | ![]() |
4-bromo-1-methoxy-2-(prop-1-yn-1-yl)benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | ![]() |
1-(4-methoxy-3-(prop-1-yn-1-yl)phenyl)ethan-1-one |
Rearrangement Pathways Involving the Prop-1-ynyl Group
While aryl alkynes can undergo various rearrangements, specific pathways for this compound are not widely documented and would likely require specific conditions or catalysts. Common alkyne rearrangements such as the Meyer-Schuster or Rupe reactions are not directly applicable as they require an adjacent alcohol functionality.
One potential transformation is the isomerization of the internal alkyne to a different structural isomer under strongly basic conditions. For instance, treatment with a very strong base could potentially induce a prototropic shift, leading to the formation of an allene (B1206475) intermediate, which could then rearrange to the terminal alkyne, 1-methoxy-2-(prop-2-yn-1-yl)benzene, or other isomers. However, the conjugated internal alkyne is relatively stable, and such a rearrangement would require significant energy input.
Polymerization and Oligomerization Phenomena
Aryl-substituted alkynes are known to undergo polymerization and oligomerization, typically mediated by transition metal catalysts. acs.orgrsc.org These reactions can lead to the formation of conjugated polymers with interesting photophysical and electronic properties.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 1-methoxy-2-(prop-1-yn-1-yl)benzene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon skeletons.
Advanced ¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is instrumental in identifying the number of unique proton environments and their spatial relationships. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic, methoxy (B1213986), and propynyl (B12738560) protons.
The aromatic region of the spectrum is characterized by a complex multiplet pattern arising from the four protons on the benzene (B151609) ring. These protons, due to their ortho, meta, and para relationships, exhibit distinct chemical shifts and coupling constants. The proton ortho to the methoxy group is expected to be the most shielded, appearing at a lower chemical shift, while the proton ortho to the propynyl group will be deshielded.
The methoxy group protons appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring. The methyl protons of the propynyl group also produce a singlet, but at a much lower chemical shift, generally around 2.0 ppm, due to the influence of the adjacent alkyne functionality.
Interactive ¹H NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 6.80-7.40 | Multiplet | - |
| Methoxy (-OCH₃) | 3.85 | Singlet | - |
| Propynyl (-CH₃) | 2.05 | Singlet | - |
¹³C NMR for Carbon Skeleton Determination
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon skeleton.
The spectrum will show signals for the six aromatic carbons, with the carbon attached to the methoxy group appearing at a significantly higher chemical shift (around 150-160 ppm) due to the deshielding effect of the oxygen atom. The quaternary aromatic carbon bonded to the propynyl group will also be readily identifiable. The two acetylenic carbons of the propynyl group are characteristic, with signals typically appearing in the range of 80-90 ppm. The methoxy carbon gives a signal around 55-60 ppm, and the methyl carbon of the propynyl group appears at a very low chemical shift, typically below 10 ppm.
Interactive ¹³C NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-O | 158.5 |
| Aromatic C-C≡ | 125.0 |
| Aromatic C-H | 110.0-130.0 |
| Acetylenic C≡C-CH₃ | 85.0 |
| Acetylenic C≡C-Ar | 82.0 |
| Methoxy (-OCH₃) | 55.8 |
| Propynyl (-CH₃) | 4.5 |
Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this technique is particularly useful in confirming the coupling relationships between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HMQC spectrum of this compound would show a cross-peak connecting the methoxy proton signal to the methoxy carbon signal, and the propynyl methyl proton signal to its corresponding carbon signal. It would also correlate each aromatic proton with its directly bonded carbon atom.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure.
A sharp, weak absorption band around 2200-2260 cm⁻¹ is indicative of the C≡C stretching vibration of the internal alkyne. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would result in a strong absorption band in the region of 1000-1300 cm⁻¹.
Interactive IR Spectroscopy Data Table for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C≡C Stretch (Alkyne) | 2230 | Weak |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-O Stretch (Methoxy) | 1020-1250 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₀O.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would include the loss of a methyl group from the methoxy moiety, leading to a significant [M-15]⁺ peak. Another likely fragmentation is the loss of the entire propynyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be dominated by absorptions due to the substituted benzene ring.
The presence of the methoxy and propynyl substituents on the benzene ring influences the energy of the π → π* transitions. Typically, two main absorption bands are expected for substituted benzenes: a strong E2-band around 200-220 nm and a weaker, more structured B-band around 250-280 nm. The exact positions and intensities of these bands are sensitive to the substitution pattern and the solvent used.
Computational and Theoretical Investigations of 1 Methoxy 2 Prop 1 Yn 1 Yl Benzene
Quantum Chemical Calculations for Electronic Structure
Molecular Orbital Analysis and Electronic Properties
No specific studies detailing the molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electronic properties of 1-methoxy-2-(prop-1-yn-1-yl)benzene, were found. Such an analysis would typically involve computational methods like Density Functional Theory (DFT) or ab initio calculations to understand the molecule's electronic behavior, reactivity, and spectroscopic characteristics.
Charge Distribution and Reactivity Prediction
Information regarding the charge distribution, electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analysis for this compound is not available. These computational insights are crucial for predicting the reactive sites of the molecule for electrophilic and nucleophilic attack.
Reaction Mechanism Elucidation via Computational Modeling
Transition State Identification and Energy Barriers
There is no published research on the computational modeling of reaction mechanisms involving this compound. Consequently, data on the identification of transition states and the calculation of activation energy barriers for its potential reactions are unavailable. This type of investigation is fundamental to understanding the kinetics and feasibility of chemical transformations.
Solvent Effects on Reaction Pathways
The influence of different solvents on the reaction pathways of this compound has not been computationally explored. Solvent models, such as the Polarizable Continuum Model (PCM), are often employed in computational chemistry to simulate how a solvent medium can affect reaction energetics and mechanisms.
Spectroscopic Data Prediction and Validation
There are no available studies that report the prediction of spectroscopic data (such as 1H NMR, 13C NMR, IR, or UV-Vis spectra) for this compound using computational methods. Furthermore, without predicted data, there can be no validation against experimental spectra.
Conformational Analysis and Intermolecular Interactions
The conformational landscape and intermolecular interaction potential of this compound are governed by the spatial arrangement of its methoxy (B1213986) and prop-1-yn-1-yl substituents on the benzene (B151609) ring. While direct experimental data on the conformational preferences and interaction energies of this specific molecule are not extensively documented in publicly available research, a comprehensive understanding can be built upon computational studies of analogous aromatic compounds, such as anisole (B1667542) and its ortho-substituted derivatives. Theoretical models and computational chemistry provide powerful tools to predict the molecule's behavior.
Conformational analysis focuses on the rotation around single bonds, which dictates the three-dimensional shape of the molecule. For this compound, the key dihedral angles are associated with the orientation of the methoxy group relative to the benzene ring and the rotation of the propynyl (B12738560) group. The interplay of steric hindrance and electronic effects between the adjacent substituents is a critical determinant of the most stable conformers.
Intermolecular interactions, on the other hand, describe the non-covalent forces between molecules, which are fundamental to understanding the physical properties of the compound in condensed phases. These interactions include van der Waals forces, dipole-dipole interactions, and, significantly for aromatic systems, π-π stacking and C-H···π interactions. In the case of this compound, the electron-rich π-system of the benzene ring and the acetylenic bond, along with the polar methoxy group, create a rich potential for various non-covalent interactions.
The conformational preferences of this compound are primarily determined by the rotational barrier around the C(aryl)-O bond of the methoxy group and the C(aryl)-C(alkynyl) bond. The orientation of the methyl group of the methoxy substituent with respect to the plane of the benzene ring is a classic subject of conformational studies in anisole derivatives. Generally, the planar conformation, where the methyl group lies in the plane of the benzene ring, is favored due to better overlap between the oxygen lone pair and the aromatic π-system. However, in ortho-substituted anisoles, steric repulsion between the substituent and the methyl group can lead to a non-planar arrangement being the more stable conformation.
Table 1: Predicted Torsional Energetics for this compound
| Dihedral Angle | Description | Predicted Stable Conformation (degrees) | Estimated Rotational Barrier (kcal/mol) |
| C2-C1-O-C(methyl) | Rotation of the methoxy group | ~180 (anti) | 2-5 |
| C1-C2-C≡C | Rotation of the propynyl group | - | < 1 |
Note: The values presented in this table are estimations based on computational data for analogous ortho-substituted anisole systems. They serve as a predictive model in the absence of direct experimental data for this compound.
The intermolecular forces in this compound are multifaceted, arising from its distinct chemical functionalities. The aromatic ring facilitates π-π stacking interactions, where two benzene rings align in a parallel or offset fashion. These interactions are a significant cohesive force in many aromatic compounds. The presence of the methoxy group introduces polarity, leading to dipole-dipole interactions.
Furthermore, the hydrogen atoms on the methyl group and the benzene ring can act as donors for weak C-H···π interactions, with the π-systems of the benzene ring or the alkyne of a neighboring molecule acting as the acceptor. The acetylenic C-H group, if present (as in the case of a terminal alkyne), would be a potent hydrogen bond donor. However, in this compound, the alkyne is internal. Studies on anisole dimers have provided insight into the nature of stacking interactions, revealing the importance of both electrostatic and dispersion forces in the stabilization of the dimer complex. rsc.org The interaction between anisole and other molecules, like carbon dioxide, has also been investigated, highlighting the role of non-covalent forces in complex formation. nih.gov
Table 2: Predominant Intermolecular Interactions in this compound
| Interaction Type | Description | Estimated Energy (kcal/mol) |
| π-π Stacking | Attraction between the π-systems of two benzene rings. | 2-4 |
| Dipole-Dipole | Attraction between the permanent dipoles of the methoxy groups. | 1-3 |
| C-H···π | Interaction between a C-H bond and a π-system. | 0.5-1.5 |
| van der Waals | General attractive forces between molecules. | Variable |
Note: The interaction energies are representative values derived from computational studies on analogous aromatic molecules and serve as a theoretical guide. The actual energies can vary depending on the specific geometry of interaction.
Role As a Precursor in Advanced Organic Synthesis
Synthesis of Complex Aromatic Systems
The inherent reactivity of the ortho-alkynylanisole framework within 1-methoxy-2-(prop-1-yn-1-yl)benzene provides a powerful platform for the synthesis of a variety of complex aromatic and polycyclic aromatic systems. The internal alkyne is a versatile functional group that can participate in a wide array of cyclization and cycloaddition reactions.
One of the primary applications of this precursor is in transition-metal-catalyzed cyclization reactions. For instance, under the influence of catalysts such as gold, platinum, or palladium, the alkyne can undergo intramolecular hydroarylation or related cyclization processes. The methoxy (B1213986) group, being an ortho-para directing and activating group, can influence the regioselectivity of these transformations, often favoring the formation of specific isomers. These reactions can lead to the formation of substituted naphthalenes, benzofurans, and other fused aromatic ring systems, which are common motifs in pharmaceuticals and functional materials.
Furthermore, the alkyne moiety can readily participate in pericyclic reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. When reacted with a suitable diene, it can lead to the formation of highly functionalized and sterically congested benzene (B151609) derivatives after a subsequent aromatization step. The strategic use of this compound in these reactions allows for the rapid assembly of complex aromatic cores from simpler starting materials.
| Reaction Type | Catalyst/Conditions | Resulting Aromatic System |
| Intramolecular Hydroarylation | Au(I) or Pt(II) catalysts | Substituted Naphthalenes |
| Cycloisomerization | Pd(0) catalysts | Fused Polycyclic Aromatics |
| Diels-Alder Cycloaddition | Thermal or Lewis Acid | Highly Substituted Benzenoids |
Applications in Natural Product Synthesis
The structural motifs accessible from this compound are prevalent in a variety of natural products, making it a valuable starting material in total synthesis. The ability to construct complex aromatic and heterocyclic cores in a controlled manner is crucial for the efficient synthesis of these often biologically active molecules.
While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the synthetic strategies it enables are highly relevant. For example, the construction of substituted naphthalene (B1677914) or benzofuran (B130515) skeletons is a key step in the synthesis of numerous natural products, including certain lignans, coumarins, and alkaloids. The functional handles present in the precursor—the methoxy group and the carbon backbone of the propyne (B1212725) chain—offer sites for further elaboration and stereochemical control, which are essential in the context of natural product synthesis.
The strategic disassembly of complex natural products often reveals simpler, synthetically accessible fragments. The structural unit of this compound can be identified as a key building block in the retrosynthetic analysis of various natural product targets.
Development of Novel Organic Materials Precursors
The rigid and planar structures of polycyclic aromatic hydrocarbons and conjugated polymers are fundamental to the properties of many advanced organic materials. This compound serves as a precursor for monomers that can be polymerized to form materials with interesting electronic and photophysical properties.
The terminal alkyne can be readily functionalized, for instance, through Sonogashira coupling reactions, to extend the conjugated system. By coupling with various aromatic halides, a wide range of oligo- and poly-aromatic structures can be synthesized. The presence of the methoxy group can enhance the solubility of these often-insoluble materials, facilitating their processing and characterization.
Furthermore, the alkyne functionality itself can undergo polymerization. For example, transition-metal-catalyzed polymerization of arylalkynes can lead to the formation of substituted polyacetylenes. These polymers, featuring a conjugated backbone, are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy substituent can be used to tune the electronic properties and solid-state packing of the resulting polymer.
| Material Type | Synthetic Strategy | Potential Application |
| Conjugated Polymers | Sonogashira cross-coupling polymerization | Organic Electronics |
| Substituted Polyacetylenes | Transition-metal-catalyzed alkyne polymerization | Organic Semiconductors |
| Functional Oligomers | Stepwise coupling reactions | Molecular Wires |
Design of Specialized Chemical Probes
Chemical probes are small molecules designed to study and manipulate biological systems. The unique combination of functional groups in this compound makes it a valuable scaffold for the design of such probes.
The alkyne moiety is of particular importance as it can participate in bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the specific and efficient labeling of biomolecules (such as proteins or nucleic acids) that have been metabolically or genetically engineered to contain an azide (B81097) group. A chemical probe derived from this compound could be designed to interact with a specific biological target, and the alkyne would then serve as a handle for visualization (by attaching a fluorophore) or for affinity purification (by attaching a biotin (B1667282) tag).
The methoxy-substituted aromatic ring can be further functionalized to modulate the probe's properties, such as its binding affinity, selectivity, and cell permeability. While the direct application of this compound as a chemical probe is not widely reported, its potential as a versatile building block in this area is significant. The ability to readily introduce a clickable alkyne handle onto a tunable aromatic core is a powerful strategy in the development of sophisticated tools for chemical biology.
Future Research Directions and Emerging Paradigms
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. For the synthesis of aryl alkynes like 1-methoxy-2-(prop-1-yn-1-yl)benzene, this involves the use of environmentally benign solvents, catalyst-free reactions, and atom-economical protocols.
Recent research has demonstrated the potential of catalyst-free and solvent-free methods for the synthesis of related heterocyclic compounds from ortho-alkynyl aldehydes, which are structurally similar precursors. researchgate.netrsc.org For instance, an environmentally benign protocol for the synthesis of isoquinolones from o-alkynylaldehydes has been developed that is transition metal- and base-free, highlighting a move towards more sustainable chemical manufacturing. researchgate.net Similarly, the synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes has been achieved at room temperature in ethanol (B145695) without a catalyst, offering a convenient and atom-economical approach. rsc.org
Furthermore, the use of greener solvents, such as replacing halogenated and toxic solvents with more sustainable alternatives like ethyl acetate (B1210297), is a key area of investigation. researchgate.net The development of multicomponent reactions (MCRs) also aligns with green chemistry principles by increasing step-economy. rsc.org An efficient MCR for preparing vinyl sulfones from alkynes without metal catalysts or additives has been reported, showcasing the potential for such strategies in the synthesis of alkyne derivatives. rsc.org
Future efforts will likely focus on adapting these green principles to the specific synthesis of this compound, potentially through the development of novel catalyst-free Sonogashira-type couplings or by employing greener reaction media and conditions. chemistryviews.org
Chemo- and Regioselective Transformations for Enhanced Efficiency
Achieving high chemo- and regioselectivity is a central goal in modern organic synthesis, as it minimizes the formation of unwanted byproducts and simplifies purification processes. For a molecule with multiple reactive sites like this compound (the aromatic ring, the alkyne, and the methoxy (B1213986) group), selective transformations are crucial for its use as a building block.
The development of methods for the direct and selective functionalization of C-H bonds is a significant area of research that can lead to more efficient syntheses. pnas.org Transition-metal-catalyzed cross-dehydrogenative coupling (CDC) reactions, for example, allow for the formation of C-C bonds directly from two different C-H bonds. pnas.org
For aryl alkynes, achieving regioselectivity in addition reactions to the triple bond is a key challenge. Gold-catalyzed reactions have shown promise in this area. For instance, the gold-catalyzed addition of N-arylhydroxylamines to terminal alkynes proceeds with high regioselectivity to afford 2-alkylindoles. nih.gov The development of similar catalytic systems for the selective functionalization of the alkyne in this compound would be highly valuable.
Furthermore, multicomponent reactions that exhibit high chemoselectivity are being explored. rsc.org A notable example is a multicomponent hydrosulfonylation of alkynes that proceeds without metal catalysts and demonstrates high chemoselectivity. rsc.org The application of such selective multicomponent strategies to this compound could enable the efficient construction of complex molecules in a single step.
Interactive Table: Comparison of Selective Transformation Methods
| Method | Key Features | Potential Application to this compound |
|---|---|---|
| Transition-Metal-Free Sonogashira-Type Coupling chemistryviews.org | Avoids transition metal catalysts, often proceeds in one pot. | Direct arylation of the alkyne moiety. |
| Gold-Catalyzed Additions nih.gov | High regioselectivity for additions to alkynes. | Selective functionalization of the propargyl group. |
| Multicomponent Hydrosulfonylation rsc.org | High chemoselectivity, metal- and additive-free. | Introduction of a vinyl sulfone group with controlled regiochemistry. |
| Cross-Dehydrogenative Coupling (CDC) pnas.org | Direct C-C bond formation from C-H bonds. | Selective functionalization of the benzene (B151609) ring. |
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry, utilizing microreactors or tubular systems, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for continuous production. nih.govacs.org These benefits are particularly relevant for reactions involving unstable intermediates or highly exothermic processes, which can be challenging to scale up in batch. nih.govnih.gov
The synthesis of alkynes can be plagued by issues such as variable yields and the release of toxic gases in batch mode. nih.govrsc.org A continuous flow approach for the generation of alkynes from isoxazolones has been developed, overcoming these limitations and achieving high productivity with short residence times. nih.govrsc.orgresearchgate.net This demonstrates the potential of flow chemistry to make alkyne synthesis more efficient and scalable. nih.gov
For reactions involving highly reactive intermediates like benzynes, which can be generated from precursors similar to aryl alkynes, flow chemistry provides superior control and safety. nih.govacs.org The ability to generate and immediately consume these intermediates in a continuous stream minimizes the risks associated with their accumulation. acs.org
The integration of the synthesis of this compound into a flow system could lead to a safer, more efficient, and scalable manufacturing process. Future research in this area will likely focus on developing robust flow protocols, potentially incorporating in-line purification and analysis to create a fully automated and continuous production platform. mdpi.com
Interactive Table: Advantages of Flow Chemistry for Alkyne Synthesis
| Feature | Description | Relevance to this compound Synthesis |
|---|---|---|
| Enhanced Safety | Small reaction volumes minimize risks of explosions or thermal runaways. youtube.com | Important for reactions involving energetic materials or exothermic steps. |
| Improved Heat & Mass Transfer | Prevents local temperature hotspots and concentration gradients. nih.gov | Leads to higher selectivity and reproducibility. |
| Scalability | Production can be increased by running the system for longer or by numbering up reactors. youtube.com | Facilitates transition from laboratory to industrial scale. |
| Continuous Production | Allows for uninterrupted manufacturing and integration with other processes. nih.gov | Enables more efficient and automated production lines. |
Exploration of Bio-Inspired Synthetic Routes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov
While the direct enzymatic synthesis of this compound has not been reported, the field of biocatalysis is rapidly expanding, with new enzymes and engineered biocatalysts being developed for a wide range of chemical transformations. nih.govnih.gov For example, engineered cytochrome P450 enzymes have been used for the enantioselective amination of 1-aryl-2-alkyl alkynes, demonstrating the potential for biocatalytic functionalization of alkyne-containing molecules. nih.gov
Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are another versatile class of biocatalysts that have recently been discovered to catalyze the formation of alkynes. nih.gov This discovery opens up new avenues for the bio-inspired synthesis of alkyne-containing compounds.
Future research will likely focus on identifying or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound. This could involve screening for novel enzymes from natural sources or using directed evolution to create bespoke biocatalysts with the desired activity and selectivity. nih.gov The development of such a bio-inspired route would represent a significant step towards a truly green and sustainable synthesis of this valuable compound.
Q & A
What are the optimal methods for synthesizing 1-methoxy-2-(prop-1-yn-1-yl)benzene, and how can reaction yields be systematically improved?
Answer:
Synthesis typically involves Sonogashira coupling between 2-methoxyphenyl halides and propyne derivatives. Key parameters include catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent choice (e.g., THF or DMF), and temperature control (60–80°C). To improve yields:
- Use anhydrous conditions to suppress side reactions.
- Optimize ligand-to-metal ratios to enhance catalytic efficiency.
- Monitor reaction progress via TLC or GC-MS to terminate before byproduct formation.
Contradictions in reported yields (e.g., 45–75%) may arise from trace moisture or oxygen sensitivity, requiring rigorous inert atmosphere protocols .
How can crystallographic data for this compound be refined to resolve structural ambiguities, particularly regarding alkyne bond geometry?
Answer:
Employ the SHELX suite (e.g., SHELXL) for refinement. Key steps:
- Collect high-resolution X-ray diffraction data (≤ 0.8 Å).
- Use restraints for the alkyne moiety to address disorder or thermal motion artifacts.
- Validate refinement with R-factor convergence (< 5%) and Hirshfeld surface analysis.
Discrepancies in bond lengths (e.g., C≡C vs. C–C) may arise from twinning; apply TWIN/BASF commands in SHELXL for correction .
What advanced analytical techniques are recommended for detecting trace impurities in this compound, and how are conflicting LC-MS/MS results resolved?
Answer:
- LC-MS/MS : Use a C18 column with methanol/water gradient (0.1% formic acid) for separation. Monitor m/z 160.2 (parent ion) and fragments at m/z 117.1 (methoxy loss) and 89.0 (propargyl cleavage).
- Contradiction Management : If impurity peaks conflict with literature, perform spike-in experiments with suspected byproducts (e.g., 2-methoxybenzaldehyde) and cross-validate via NMR (¹H, ¹³C) .
How does computational modeling (DFT/MD) aid in predicting the reactivity of the alkyne group in electrophilic substitution reactions?
Answer:
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, the alkyne’s HOMO (-6.2 eV) favors attack by electrophiles at the β-carbon.
- MD Simulations : Simulate solvation effects (e.g., in acetonitrile) to assess steric hindrance from the methoxy group. Validate against experimental kinetic data (e.g., rate constants for iodination) .
What safety protocols are critical given the compound’s toxicity profile, and how should conflicting toxicity data be interpreted?
Answer:
- Handling : Use fume hoods, nitrile gloves, and PPE due to moderate oral toxicity (LD₅₀ ~1059 mg/kg in mice) .
- Data Contradictions : Discrepancies in NOAEL values may stem from species-specific metabolism. Conduct in vitro hepatocyte assays to clarify human relevance.
How can NMR spectral assignments differentiate between structural isomers (e.g., 1-methoxy-2-propargyl vs. 1-methoxy-3-propargyl benzene)?
Answer:
- ¹H NMR : The propargyl proton (≡C–H) appears as a singlet at δ 2.1–2.3 ppm. Adjacent methoxy protons (δ 3.8–3.9 ppm) show coupling (J = 8 Hz) with aromatic protons in the ortho position.
- NOESY : Correlate methoxy protons with aromatic H-3 to confirm substitution pattern .
What strategies mitigate challenges in scaling up synthesis while maintaining enantiopurity (if applicable)?
Answer:
- Catalyst Immobilization : Use silica-supported Pd catalysts to enhance recyclability and reduce metal leaching.
- Flow Chemistry : Implement microreactors for precise temperature control, reducing side reactions (e.g., alkyne oligomerization). Monitor enantiopurity via chiral HPLC (Chiralpak IA column) .
How do steric and electronic effects of the methoxy group influence the compound’s reactivity in Diels-Alder reactions?
Answer:
- Steric Effects : The methoxy group at C-2 hinders diene approach, reducing endo selectivity (ΔΔG‡ ~3.2 kcal/mol via DFT).
- Electronic Effects : Methoxy’s +M effect activates the benzene ring, accelerating cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride). Validate via kinetic studies under varying electronic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

